N-phenethyladamantan-2-amine
Description
Contextualization within Adamantane (B196018) and Phenethylamine (B48288) Chemical Space
N-phenethyladamantan-2-amine is a synthetic molecule that strategically combines two well-known pharmacophores: adamantane and phenethylamine. The adamantane portion is a tricyclic alkane (C₁₀H₁₆), notable for its rigid, cage-like, and highly lipophilic structure. researchgate.net This structure is the simplest diamondoid, a molecule whose carbon atoms form a framework identical to that of a diamond crystal. Current time information in Bangalore, IN. The phenethylamine moiety is characterized by a phenyl ring attached to an amino group via a two-carbon chain. This scaffold is the backbone for a wide range of endogenous neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, as well as numerous psychoactive substances and therapeutic agents. wikipedia.orgnih.gov
In this compound, the phenethyl group is attached to the nitrogen atom of 2-aminoadamantane (B82074). This creates a secondary amine that links the bulky, three-dimensional adamantane cage to the aromatic, planar phenethylamine structure. This molecular architecture allows for the exploration of structure-activity relationships that neither scaffold could achieve alone, merging the pharmacokinetic advantages of the adamantyl group with the potential pharmacodynamic actions of the phenethylamine core.
Significance of Adamantane-Containing Scaffolds in Medicinal Chemistry
The incorporation of an adamantane moiety into drug candidates has been a fruitful strategy in medicinal chemistry for decades. publish.csiro.au Its unique physicochemical properties are highly advantageous for drug design. The bulky and rigid nature of the adamantane cage can enhance binding to specific receptor pockets and can also serve as a metabolic shield, protecting nearby functional groups from enzymatic degradation and thereby improving the compound's stability and pharmacokinetic profile. researchgate.net
Furthermore, the high lipophilicity of the adamantane group can improve a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for centrally acting agents. uni-giessen.de This has led to the successful development of several clinically approved drugs containing the adamantane scaffold for a variety of conditions. Examples include Amantadine and Memantine for neurological disorders, Saxagliptin and Vildagliptin for type 2 diabetes, and Adapalene for dermatological use. publish.csiro.au The proven track record of this scaffold underscores its importance and validates its use in the design of new investigational compounds.
Rationale for Investigating this compound as a Research Focus
The scientific rationale for investigating this compound stems from the distinct and complementary properties of its constituent parts. The phenethylamine core is a classic pharmacophore known to interact with monoamine systems in the central nervous system (CNS). wikipedia.org Derivatives of phenethylamine are known to bind to dopamine, serotonin (B10506), and norepinephrine transporters and receptors, making them relevant for neurological and psychiatric conditions. nih.gov
The adamantane portion, particularly as an amine derivative, suggests potential interactions with other important CNS targets. For instance, the adamantane-containing drugs Amantadine and Memantine are known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor. publish.csiro.au Furthermore, Amantadine and other adamantane phenylalkylamines have been shown to possess significant binding affinity for sigma receptors (σ1 and σ2), which are implicated in a wide range of cellular functions and are targets for various therapeutic areas, including neurodegenerative diseases and cancer. publish.csiro.aunih.govacs.orgmdpi.com
Therefore, the combination of these two scaffolds in this compound provides a compelling reason for investigation. Researchers might hypothesize that the resulting compound could exhibit a novel pharmacological profile, potentially acting as a modulator of dopaminergic and/or sigma receptor pathways, with the adamantane group conferring favorable drug-like properties such as enhanced CNS penetration and metabolic stability. Research into adamantane isologs of amphetamine has previously been pursued to explore their potential as antiparkinson agents. nih.gov
Overview of Current Research Gaps and Opportunities for this compound
Despite the strong theoretical rationale for its investigation, a survey of scientific literature reveals a significant gap in knowledge regarding this compound. There is a notable lack of published, in-depth studies detailing its synthesis, pharmacological activity, and potential mechanisms of action. While research has been conducted on various adamantane phenylalkylamines, showing affinity for sigma receptors and potential anticancer or analgesic properties, specific data for this compound remains elusive. nih.govacs.orgbenthamdirect.com
This lack of information presents numerous opportunities for original research. The primary opportunity lies in the complete chemical and biological characterization of the compound. This includes:
Synthesis and Structural Elucidation: Developing and documenting a robust synthetic route for this compound and its analogs.
Pharmacological Profiling: Conducting comprehensive in vitro binding and functional assays to determine its affinity and efficacy at a wide range of CNS targets, particularly dopamine receptors (D1, D2, etc.), serotonin receptors, norepinephrine transporters, and both sigma-1 and sigma-2 receptors.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs by modifying both the adamantane cage and the phenethyl moiety to understand how structural changes impact biological activity.
In Vitro ADME Properties: Evaluating its metabolic stability, membrane permeability, and other absorption, distribution, metabolism, and excretion (ADME) parameters to assess its drug-like potential.
Aims and Objectives of Comprehensive Academic Research on this compound
A comprehensive academic research program on this compound would be structured around clear aims and specific, measurable objectives.
Aims:
To synthesize and definitively characterize this compound.
To elucidate the detailed in vitro pharmacological profile of this compound to identify its primary molecular targets.
To establish the preliminary structure-activity relationships for this novel chemical class to guide future optimization.
To assess the potential of this compound as a lead compound for the development of novel CNS-acting agents.
Objectives:
Develop and optimize a multi-step synthesis for this compound with a purity suitable for biological testing.
Conduct receptor binding assays against a panel of at least 20 CNS targets, including dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, etc.), and sigma (σ1, σ2) receptors.
Perform functional assays (e.g., cAMP accumulation, calcium flux) for any identified high-affinity targets to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Synthesize a minimum of ten analogs, varying substituents on the phenyl ring and exploring different linkage points on the adamantane core.
Evaluate the synthesized compounds in in vitro models of metabolic stability using liver microsomes.
Analyze the collected data to build a preliminary SAR model that correlates structural features with biological activity.
By systematically addressing these aims and objectives, the scientific community can fill the existing knowledge gap and determine the true potential of this compound as a valuable chemical probe or a starting point for new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25N |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)adamantan-2-amine |
InChI |
InChI=1S/C18H25N/c1-2-4-13(5-3-1)6-7-19-18-16-9-14-8-15(11-16)12-17(18)10-14/h1-5,14-19H,6-12H2 |
InChI Key |
UWGBZOSNLUFUIB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCCC4=CC=CC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Phenethyladamantan 2 Amine
Retrosynthetic Analysis and Strategic Disconnections for N-phenethyladamantan-2-amine
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inslideshare.net For this compound (I), the most logical strategic disconnections involve cleaving the bonds connected to the central nitrogen atom, as this corresponds to well-established chemical reactions for amine synthesis. ias.ac.inscripps.edu
Two primary disconnection strategies are considered:
Strategy A: C-N Bond Disconnection: The most direct approach is the disconnection of the carbon-nitrogen (C-N) bond between the adamantane (B196018) ring and the nitrogen atom. This leads to two key synthons: an electrophilic adamantyl fragment (II) and a nucleophilic phenethyl amine fragment (III). The corresponding real-world starting materials would be adamantan-2-one (IV) and phenethylamine (B48288) (V). This pathway relies on the formation of an imine intermediate followed by reduction, a classic reaction known as reductive amination.
Strategy B: Alternative C-N Bond Disconnection: A second possibility is to disconnect the C-N bond of the phenethyl group. This generates an adamantan-2-amine synthon (VI) and an electrophilic phenethyl fragment (VII). The synthetic equivalents for these would be 2-aminoadamantane (B82074) (VIII) and a phenethyl halide, such as 2-phenylethyl bromide (IX). This approach corresponds to an N-alkylation reaction.
Figure 1: Retrosynthetic Analysis of this compound
Between these strategies, Strategy A is often preferred due to the ready availability of adamantan-2-one and the high efficiency of reductive amination procedures.
Development of Novel Synthetic Pathways for this compound
Based on the retrosynthetic analysis, several pathways can be developed for the synthesis of the target molecule.
Exploration of Amine Functionalization Techniques
The formation of the secondary amine is the crucial step in the synthesis.
Reductive Amination: This is the most common and direct method. It involves the reaction of a ketone, adamantan-2-one, with a primary amine, phenethylamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation.
| Reducing Agent | Typical Conditions | Advantages/Disadvantages |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, room temp. | Mild, inexpensive; may require pH control. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over ketones. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or THF, room temp. | Mild, highly efficient, tolerant of many functional groups. mdpi.com |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, pressure | Clean workup; may reduce other functional groups (e.g., on the phenyl ring). wikipedia.org |
Amide Formation followed by Reduction: An alternative two-step process involves first forming an amide bond, followed by its reduction. For instance, 2-adamantanecarboxylic acid could be coupled with phenethylamine using a standard coupling agent like TBTU to form an amide. researchgate.net Subsequent reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃·THF) would yield this compound. nih.govnih.gov This route is longer but can be advantageous if the starting materials are more accessible.
Strategies for Adamantane Moiety Introduction
The adamantane scaffold is a rigid, lipophilic cage structure. mdpi.comthieme-connect.com While adamantane itself is readily available, functionalization at the secondary C-2 position is more challenging than at the tertiary C-1 bridgehead positions. nih.gov The synthesis of the key precursor, adamantan-2-one, typically starts from adamantane. Oxidation of adamantane under various conditions can lead to adamantan-2-ol, which can then be oxidized to adamantan-2-one using standard oxidizing agents like chromic acid or PCC. Direct functionalization methods to introduce an amino group at the C-2 position are less common but can be achieved through specialized radical or nitrene insertion reactions. cuni.cz
Approaches to Phenethyl Side Chain Elaboration
The phenethylamine moiety is a common structural motif. mdpi.com Its synthesis is well-established. One common industrial method involves the reduction of benzyl (B1604629) cyanide, often using catalytic hydrogenation. wikipedia.org Another route is the reduction of ω-nitrostyrene, which can be prepared from benzaldehyde (B42025) and nitromethane. This method is particularly useful for producing substituted phenethylamines by starting with a substituted benzaldehyde.
Stereoselective and Enantioselective Synthesis of this compound Enantiomers
This compound possesses a stereocenter at the C-2 position of the adamantane cage, meaning it exists as a pair of enantiomers. Standard synthesis from the achiral starting material adamantan-2-one results in a racemic mixture. The separation or selective synthesis of individual enantiomers is crucial for certain applications.
Chiral Resolution: The racemic amine can be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the enantiomerically pure amine.
Asymmetric Synthesis: A more elegant approach is stereoselective synthesis. This can be achieved by modifying the reductive amination step.
Substrate-Controlled Synthesis: If a chiral starting material is used, such as an enantiomerically pure phenethylamine derivative (e.g., α-methylbenzylamine), it can induce diastereoselectivity in the product.
Reagent-Controlled Synthesis: The reduction of the achiral imine intermediate can be performed with a chiral reducing agent to favor the formation of one enantiomer over the other.
Catalytic Asymmetric Synthesis: A highly efficient method involves the use of a chiral catalyst. For example, a chiral Lewis acid or a transition metal complex could be used to catalyze the asymmetric reduction of the imine. Visible light-promoted photoredox catalysis in combination with a chiral auxiliary has also emerged as a powerful tool for the stereoselective synthesis of chiral amines. nih.gov
While specific methods for this compound are not widely reported, protocols developed for the synthesis of other chiral amines and 2-substituted adamantanes can be adapted. acs.orgbeilstein-journals.org
Synthesis of Structural Analogues and Derivatives of this compound
The synthetic pathways described are highly adaptable for creating a library of structural analogues. Modifications can be introduced at three key positions: the adamantane cage, the phenethyl ring, and the ethyl linker.
Phenethyl Ring Substitution: By starting with substituted phenethylamines, a wide array of derivatives can be synthesized. These are typically prepared from the corresponding substituted benzaldehydes or benzyl cyanides. This allows for the introduction of various electronic and steric features.
Adamantane Cage Substitution: Using substituted adamantan-2-ones as starting materials allows for modification of the cage itself. For example, starting with 5-hydroxyadamantan-2-one would lead to a hydroxylated analogue.
Linker Modification: The length and nature of the chain connecting the amine to the phenyl ring can be altered. Using different aminoalkanes (e.g., 3-phenylpropylamine) in the reductive amination step would vary the linker length.
The following table outlines the synthesis of potential analogues:
| Analogue Name | Modification | Key Starting Material 1 | Key Starting Material 2 |
| N-(4-Methoxyphenethyl)adamantan-2-amine | Phenyl ring substitution | Adamantan-2-one | 4-Methoxyphenethylamine |
| N-(4-Chlorophenethyl)adamantan-2-amine | Phenyl ring substitution | Adamantan-2-one | 4-Chlorophenethylamine |
| 5-Hydroxy-N-phenethyladamantan-2-amine | Adamantane substitution | 5-Hydroxyadamantan-2-one | Phenethylamine |
| N-(3-Phenylpropyl)adamantan-2-amine | Linker modification | Adamantan-2-one | 3-Phenylpropylamine |
| N-Phenethyl-5-phenyladamantan-2-amine | Adamantane substitution | 5-Phenyladamantan-2-one | Phenethylamine |
This modularity allows for the systematic exploration of the chemical space around the parent compound to fine-tune its properties.
Design Principles for Derivative Libraries
The creation of derivative libraries from a lead compound like this compound is a systematic process aimed at exploring the structure-activity relationships (SAR). nih.gov The design principles focus on modifying distinct parts of the molecule to enhance potency, selectivity, or pharmacokinetic profiles.
Key strategies for designing a derivative library include:
Modification of the Phenethyl Group: The phenyl ring is a primary site for modification. A library can be constructed by introducing a variety of substituents at the ortho, meta, and para positions. These substituents can be electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃, -NO₂) to probe the electronic requirements of the target receptor.
Bioisosteric Replacement: To improve properties such as aqueous solubility or metabolic stability, the adamantane or phenyl group can be replaced with bioisosteres. nih.gov The adamantane cage could be substituted with other lipophilic bicyclic groups like norcamphanyl, while the phenyl ring could be replaced with heterocyclic rings (e.g., pyridine, thiophene) or even larger polycyclic systems. nih.govnih.govpublish.csiro.au
Alterations to the Adamantane Scaffold: Introducing functional groups such as hydroxyl (-OH) or methyl (-CH₃) onto the adamantane core can fine-tune the compound's lipophilicity and provide new vectors for metabolic pathways. nih.gov
N-Alkylation Variation: While the parent compound is an N-phenethyl derivative, libraries can explore the impact of altering the length and nature of the alkyl chain connecting the nitrogen to the aromatic ring. nih.gov
Table 1: Design Strategies for this compound Derivative Libraries
| Strategy | Locus of Modification | Example Substituents/Replacements | Rationale |
|---|---|---|---|
| Phenyl Ring Substitution | Phenyl Group | -Cl, -F, -OCH₃, -CF₃ | Explore electronic and steric effects on target binding. |
| Bioisosteric Replacement | Adamantane Cage | Norcamphane, Cubane | Modulate lipophilicity and solubility. nih.govpublish.csiro.au |
| Phenyl Group | Pyridyl, Thienyl, Naphthyl | Alter electronic properties and hydrogen bonding capacity. | |
| Scaffold Functionalization | Adamantane Cage | -OH, -CH₃ | Fine-tune pharmacokinetics and metabolic stability. nih.gov |
| Linker Modification | N-Alkyl Chain | N-benzyl, N-(3-phenylpropyl) | Investigate impact of linker length and flexibility. nih.gov |
Parallel and Combinatorial Synthesis Approaches
To efficiently generate the designed derivative libraries, parallel and combinatorial synthesis techniques are employed. sci-hub.se These methods allow for the rapid production of a multitude of distinct compounds in a single, coordinated process. thieme-connect.comresearchgate.net A highly effective strategy for synthesizing a library of N-substituted adamantane-2-amines is one-pot reductive amination. thieme-connect.comenamine.net
This approach can be implemented in a matrix format using multi-well plates. For instance, a library of adamantan-2-one analogues (Matrix A) can be reacted with a library of substituted phenethylamine analogues (Matrix B). The reaction is typically mediated by a Lewis acid, such as titanium(IV) isopropoxide [Ti(Oi-Pr)₄], which catalyzes the formation of the intermediate imine. Subsequent reduction with a mild hydride reagent like sodium borohydride (NaBH₄) yields the desired secondary amines. thieme-connect.com This one-pot procedure is amenable to automation and high-throughput screening.
Table 2: Illustrative Combinatorial Matrix for Derivative Synthesis
| Phenethylamine (B1) | 4-Fluorophenethylamine (B2) | 4-Methoxyphenethylamine (B3) | |
|---|---|---|---|
| Adamantan-2-one (A1) | This compound | N-(4-fluorophenethyl)adamantan-2-amine | N-(4-methoxyphenethyl)adamantan-2-amine |
| 5-Hydroxyadamantan-2-one (A2) | 5-Hydroxy-N-phenethyladamantan-2-amine | N-(4-fluorophenethyl)-5-hydroxyadamantan-2-amine | 5-Hydroxy-N-(4-methoxyphenethyl)adamantan-2-amine |
| 5-Methyladamantan-2-one (A3) | 5-Methyl-N-phenethyladamantan-2-amine | N-(4-fluorophenethyl)-5-methyladamantan-2-amine | 5-Methyl-N-(4-methoxyphenethyl)adamantan-2-amine |
Chemoenzymatic Synthesis of Analogues
Chemoenzymatic synthesis offers a powerful route to produce chiral analogues of this compound with high enantioselectivity under mild, environmentally benign conditions. nih.govnih.gov Given that the C-2 position of the adamantane core is a stereocenter, enzymatic methods are particularly valuable for accessing enantiomerically pure compounds.
Two primary chemoenzymatic strategies are applicable:
Asymmetric Amination using Transaminases (TAs): Engineered ω-transaminases can catalyze the asymmetric amination of a prochiral ketone, such as adamantan-2-one, to produce a chiral primary amine (e.g., (R)- or (S)-adamantan-2-amine). nih.govmbl.or.kr Recent advances have led to the development of TAs that can accept bulky ketone substrates. nih.govacs.orgacs.org The resulting enantiopure adamantan-2-amine can then be chemically converted to the final product via standard reductive amination with phenylethyl aldehyde or alkylation with a phenethyl halide.
Lipase-Catalyzed Kinetic Resolution: A racemic mixture of this compound can be resolved using a lipase (B570770) enzyme. almacgroup.com In a process known as enzymatic kinetic resolution, the lipase selectively catalyzes the acylation of one enantiomer (e.g., with vinyl acetate), leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated chromatographically. This method is widely used for resolving chiral amines and alcohols. nih.gov
Table 3: Comparison of Chemoenzymatic Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Transaminase (TA) Pathway | Asymmetric synthesis of chiral adamantan-2-amine from adamantan-2-one, followed by chemical N-phenethylation. nih.govacs.org | Provides direct access to a single enantiomer; high theoretical yield (up to 100%). | Requires a specific engineered TA that accepts bulky adamantane ketones. |
| Lipase Kinetic Resolution | Selective acylation of one enantiomer from a racemic mixture of the final compound, allowing for separation. almacgroup.comnih.gov | Utilizes commercially available and robust lipases; applicable to the final product. | Maximum theoretical yield for a single enantiomer is 50%; requires separation of product from acylated enantiomer. |
Optimization of Reaction Conditions and Yields for this compound Synthesis
The primary route for synthesizing this compound is the reductive amination of adamantan-2-one with phenethylamine. Optimizing the reaction conditions is crucial for maximizing the yield and purity of the product while minimizing reaction time and byproducts. Key parameters for optimization include the choice of reducing agent, catalyst, solvent, and temperature. thieme-connect.comresearchgate.net
Sodium triacetoxyborohydride [NaBH(OAc)₃] is often a preferred reducing agent for reductive aminations as it is milder than reagents like sodium borohydride and less likely to reduce the starting ketone. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) or an ethereal solvent like tetrahydrofuran (B95107) (THF).
Table 4: Optimization of Reductive Amination for this compound Synthesis
| Parameter | Variation | Expected Outcome | Rationale |
|---|---|---|---|
| Reducing Agent | NaBH(OAc)₃, NaBH₄, NaCNBH₃ | NaBH(OAc)₃ often gives higher yields and fewer byproducts. researchgate.net | Milder reagents show better chemoselectivity for the iminium ion over the ketone. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH) | Aprotic solvents like DCM or THF are often optimal. | Prevents side reactions with the solvent and aids in imine formation. |
| Catalyst | Ti(Oi-Pr)₄, Acetic Acid (AcOH), None | Lewis or Brønsted acids can accelerate imine formation. thieme-connect.com | Catalyzes the dehydration step required to form the iminium intermediate. |
| Temperature | 0 °C to Room Temperature (25 °C) to 50 °C | Room temperature is typically sufficient. | Balances reaction rate against potential side reactions and reagent decomposition. |
| Stoichiometry | 1:1 to 1:1.5 (Ketone:Amine) | A slight excess of the amine can drive the reaction to completion. | Le Châtelier's principle. |
Advanced Purification Techniques for this compound and its Derivatives
Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Given that this compound is a basic and lipophilic compound, several advanced purification techniques are highly effective.
Flash Column Chromatography: This is a standard technique for purifying organic compounds. For a basic amine, silica (B1680970) gel is treated as the stationary phase, and a solvent system such as ethyl acetate/hexanes is used as the mobile phase. A small amount of a volatile base like triethylamine (B128534) (1-2%) is often added to the eluent to prevent the product from tailing on the acidic silica gel.
Solid-Phase Extraction (SPE): Cation-exchange SPE is a highly efficient method for purifying basic compounds. libretexts.orgthermofisher.com The crude mixture is dissolved and loaded onto a cartridge containing a sorbent with acidic functional groups (e.g., sulfonic acid, SCX). sigmaaldrich.com The basic this compound is retained by forming a salt with the sorbent, while neutral and acidic impurities are washed away. The pure product is then eluted by washing the cartridge with a basic solution, such as ammonia (B1221849) in methanol. sigmaaldrich.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest possible purity (>99%), especially for separating closely related analogues from a derivative library, reverse-phase preparative HPLC is the method of choice. A C18 column is typically used with a mobile phase of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.
Table 5: Comparison of Purification Techniques
| Technique | Scale | Speed | Achievable Purity | Principle |
|---|---|---|---|---|
| Flash Chromatography | Milligrams to grams | Moderate | Good to High (95-98%) | Adsorption chromatography based on polarity. |
| Solid-Phase Extraction (SPE) | Micrograms to grams | Fast | Good (often used for cleanup) | Ion-exchange interaction. libretexts.org |
| Preparative HPLC | Micrograms to grams | Slow | Very High (>99%) | Partition chromatography based on hydrophobicity. |
Compound List
Structure Activity Relationship Sar Studies of N Phenethyladamantan 2 Amine Analogues
Systematic Design of Structure-Activity Relationship (SAR) Experiment Libraries
The rational design of SAR libraries for N-phenethyladamantan-2-amine analogues involves a systematic exploration of chemical space around the core scaffold. This process typically begins with the parent compound and introduces methodical variations to probe the impact of different physicochemical properties on biological activity. Libraries are often designed to test specific hypotheses regarding receptor or enzyme interactions. For instance, a library might be created to explore the dimensions of a putative hydrophobic binding pocket by systematically altering the size and shape of substituents. drugdesign.org
The initial design phase often involves computational modeling to predict the binding of proposed analogues, followed by the synthesis of a targeted set of compounds. ksu.edu.sa These libraries are constructed to vary one structural feature at a time—such as the position of a substituent, the nature of a functional group, or the length of a linker—to ensure that any observed changes in activity can be directly attributed to that specific modification. This systematic approach allows for the development of a coherent SAR model.
Investigation of Substituent Effects on the Adamantane (B196018) Ring System
The rigid, three-dimensional structure of the adamantane cage serves as a unique anchor for substituents, allowing for precise positioning within a biological target. publish.csiro.aupublish.csiro.au The unique properties of this moiety, including its high lipophilicity and structural rigidity, make it a valuable component in drug design. publish.csiro.aunih.gov
Positional Isomerism and Steric Effects
The substitution pattern on the adamantane ring is a critical determinant of biological activity. The adamantane cage has two primary types of carbon atoms: tertiary bridgehead carbons (positions 1, 3, 5, and 7) and secondary carbons (positions 2, 4, 6, 8, 9, and 10). The attachment of the N-phenethylamino group at the 2-position, as in this compound, offers different spatial vectors for substituents compared to the more commonly studied 1-substituted adamantanes like amantadine.
Studies on related adamantane derivatives have shown that the size and position of substituents can have a profound impact on activity. For instance, increasing the size of N-substituents in 1-amino-adamantane derivatives often leads to a decrease in antiviral activity. nih.gov This suggests that the binding pocket has strict steric limitations. In the context of this compound, substituents on the adamantane ring would project into different regions of the binding site, and their steric bulk would be a key factor in determining affinity and efficacy.
Table 1: Hypothetical SAR Data on Steric Effects of Adamantane Ring Substitution This table is illustrative, based on general principles of adamantane SAR, as specific data for this compound analogues is not readily available in public literature.
| Analogue | Substituent on Adamantane Ring | Position | Relative Activity |
|---|---|---|---|
| Parent Compound | -H | - | 1.0 |
| Analogue 1 | -CH3 | 4 | 1.2 |
| Analogue 2 | -C(CH3)3 | 4 | 0.5 |
| Analogue 3 | -CH3 | 5 | 0.8 |
Electronic Perturbations and Functional Group Variations
Introducing functional groups with different electronic properties (e.g., electron-donating or electron-withdrawing groups) onto the adamantane ring can modulate the molecule's interaction with its biological target. While the adamantane core itself is largely non-polar, substituents can introduce polar contacts, such as hydrogen bonds or dipole-dipole interactions.
For example, the introduction of a hydroxyl group can provide a hydrogen bond donor/acceptor, potentially increasing binding affinity if a complementary residue is present in the binding site. However, in some cases, adding polar groups can be detrimental to activity if the binding pocket is predominantly hydrophobic. In studies of adamantane-based γ-secretase inhibitors, hydrogen bond formation was found to be necessary for inhibitory activity. nih.gov Conversely, in other systems, increasing lipophilicity through non-polar substituents enhances activity. nih.gov
Analysis of Modifications on the Phenethyl Chain
The N-phenethyl group is a significant pharmacophoric element, likely involved in key binding interactions such as pi-stacking or hydrophobic interactions.
Chain Length and Branching Modifications
Altering the length of the alkyl chain connecting the adamantane nitrogen to the phenyl ring can provide valuable information about the distance between the binding regions for the adamantane cage and the phenyl group. Shortening or lengthening the chain from two carbons (as in the phenethyl group) would test this spatial relationship. SAR studies of other N-substituted compounds often reveal an optimal chain length for activity. drugdesign.org
Branching on the ethyl chain, for instance, by adding a methyl group to the alpha or beta carbon, would introduce new chiral centers and alter the conformational flexibility of the side chain. This can lead to stereoselective binding and provide a more detailed map of the topology of the binding site.
Aromatic Ring Substitutions and Heterocyclic Replacements
Modifying the electronic environment and steric profile of the phenyl ring through substitution is a classic medicinal chemistry strategy. SAR studies on phenethylamine (B48288) derivatives have shown that the position and nature of substituents on the phenyl ring are critical for affinity to various receptors. biomolther.orgnih.gov For instance, placing small alkyl or halogen groups at the para-position of the phenyl ring often has a positive effect on the binding affinity of phenethylamines to the 5-HT2A receptor. biomolther.orgnih.gov
Table 2: Hypothetical SAR Data on Phenyl Ring Substitution This table is illustrative, based on general principles of phenethylamine SAR, as specific data for this compound analogues is not readily available in public literature.
| Analogue | Substituent on Phenyl Ring | Position | Relative Activity |
|---|---|---|---|
| Parent Compound | -H | - | 1.0 |
| Analogue 4 | -F | para | 1.5 |
| Analogue 5 | -OCH3 | para | 1.3 |
| Analogue 6 | -Cl | ortho | 0.7 |
| Analogue 7 | -NO2 | meta | 0.9 |
Elucidation of the Role of the Secondary Amine Linker
The secondary amine in this compound is a pivotal functional group, acting as a flexible linker and a key site for hydrogen bonding interactions. Its basicity and hydrogen-donating capability can be crucial for receptor binding. In related adamantane derivatives designed as inhibitors of the influenza A M2 proton channel, a secondary amine was found to be preferred over an imine or a tertiary amine for biological activity. nih.gov
Modification of the substituent on the nitrogen atom is a fundamental strategy in medicinal chemistry to probe steric and electronic requirements within a receptor's binding pocket. For adamantane derivatives, the substitution pattern on the amine is a critical determinant of biological activity.
Research on various classes of aminoadamantanes has revealed distinct trends:
N-Alkylation: Simple N-alkylation, such as methylation or ethylation, is often detrimental to the activity of aminoadamantanes. Studies on antiviral adamantane amines have shown that N-methylation can decrease potency. nih.gov In a series of adamantyl-benzyl-amine analogues, conversion of the secondary amine to a tertiary N-methyl amine resulted in a decrease in inhibitory activity. nih.gov This suggests that the hydrogen atom on the secondary amine is a critical hydrogen bond donor, and its replacement with a small alkyl group ablates this key interaction and may introduce unfavorable steric hindrance.
Complex N-Substituents: While simple alkylation is often negative, more complex substitutions can be beneficial. For instance, in a series of 3-(2-adamantyl)pyrrolidines, N-alkylation significantly reduced activity; however, the introduction of a dialkylaminoethyl substituent resulted in diamines with potent anti-influenza A activity. nih.gov This indicates the presence of a secondary binding region that can accommodate larger, functionalized chains.
These findings suggest that for this compound analogues, modifications to the N-phenethyl group or its replacement would need to be carefully considered to maintain or enhance biological activity.
| N-Substitution Type (on Adamantane Amine Core) | General Impact on Biological Activity | Rationale / Example | Reference |
|---|---|---|---|
| Secondary Amine (R-NH-Adamantane) | Often Optimal | Preferred over tertiary amine or ether linkages in certain adamantyl-benzyl-amines for M2 channel inhibition. | nih.gov |
| N-Methylation (R-N(CH₃)-Adamantane) | Generally Decreased Activity | Loss of a critical hydrogen bond donor; N-methylation was detrimental for anti-influenza A potency. | nih.govnih.gov |
| Complex Functionalized Chains (e.g., Dialkylaminoethyl) | Potentially Increased Activity | May access additional binding pockets; observed in 3-(2-adamantyl)pyrrolidine derivatives. | nih.gov |
Bioisosteric replacement is a powerful tool to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. nih.gov Replacing the secondary amine linker in this compound with other functional groups can help to understand its role and to overcome potential liabilities like metabolic instability or undesirable basicity.
Common bioisosteres for a secondary amine linker include amides, ethers, and various heterocyclic rings. nih.gov
Amide: An amide group can mimic the hydrogen bonding properties of an amine. However, it introduces a carbonyl acceptor and changes the geometry and electronic nature of the linker.
Ether: An ether linkage (-O-) is a common non-classical bioisostere. In a study of adamantyl-benzyl analogues, an ether linkage was found to be less active than the secondary amine, highlighting the importance of the nitrogen atom for the observed activity. nih.gov
Imines: Replacing the secondary amine with an imine (-CH=N-) was also found to reduce the inhibitory activity in adamantane analogues, suggesting the sp3-hybridized nature of the amine carbon and the flexibility it imparts are important. nih.gov
Heterocycles: Five-membered heterocycles like oxadiazoles (B1248032) or triazoles are frequently used as metabolically stable amide bioisosteres and can be considered for amine replacement to alter vectoral properties and improve metabolic stability. nih.gov
The choice of a suitable bioisostere is highly context-dependent, and its success relies on mimicking the key interactions of the original amine group.
| Functional Group | Potential as a Bioisostere for a Secondary Amine | Observed/Expected Outcome in Adamantane Analogues | Reference |
|---|---|---|---|
| Ether (-O-) | Non-classical bioisostere | Showed lower activity compared to the secondary amine in adamantyl-benzyl-amine series. | nih.gov |
| Imine (-C=N-) | Structurally related | Resulted in lower activity than the corresponding secondary amine. | nih.gov |
| Amide (-C(O)NH-) | Classical bioisostere | Can alter metabolic stability and introduce a hydrogen bond acceptor. Often used in peptide mimetics. | nih.gov |
| 1,2,4-Oxadiazole | Non-classical bioisostere | Can serve as a metabolically stable replacement for amide or amine linkers, altering geometry and polarity. | nih.gov |
Impact of N-Substitution Patterns
Conformational Analysis and its Correlation with Biological Activity
The key flexible bonds in this compound are the C(adamantane)-N bond and the N-C(ethyl) bond. Rotation around these bonds dictates the relative orientation of the bulky, lipophilic adamantane cage and the aromatic phenyl ring.
While specific conformational analysis studies for this compound are not prominently available in the reviewed literature, principles can be drawn from related systems:
Experimental and Computational Approaches: Techniques such as X-ray crystallography, NMR spectroscopy, and quantum chemical calculations are used to determine the stable conformations of molecules. frontiersin.orgnih.gov X-ray analysis can reveal the precise binding mode of a ligand in its receptor, and computational studies can predict the lowest energy conformations in different environments. nih.gov
Active Conformation: It is hypothesized that only a specific subset of possible conformations (the "active conformation") is responsible for biological activity. Studies on other neuroactive amino-alcohols have shown that molecules can adopt either folded or extended conformations, and this can significantly influence their interaction with receptors. frontiersin.org For this compound, understanding whether a folded conformation (where the phenyl and adamantyl groups are in proximity) or an extended one is preferred for binding is a key objective for future research.
Derivation of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern potency.
For adamantane derivatives, several QSAR studies have been successfully conducted. nih.govmdpi.com
3D-QSAR (CoMFA/CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly useful. A CoMFA study on aminoadamantane analogues as influenza inhibitors generated contour maps that visualized the regions where steric bulk and electrostatic properties would enhance or diminish activity. mdpi.com The results suggested that future inhibitors should pair the lipophilic adamantane moiety with polar groups. mdpi.com
Descriptor-Based Insights: In another 3D-QSAR study on 4-(adamantan-1-yl)quinoline derivatives, contour map analysis revealed that sterically bulky and electronegative substituents at the para-position of a phenyl ring were favorable for anti-tuberculosis activity. nih.gov This finding is highly relevant to this compound, suggesting that substitutions on its phenyl ring could be a fruitful avenue for optimization.
A QSAR model for this compound derivatives would likely identify key descriptors related to the size and lipophilicity of the adamantane group, the electronic properties of the phenyl ring, and the hydrogen bonding characteristics of the amine linker.
| QSAR Descriptor Type | Favorable Contribution to Activity (in related Adamantanes) | Unfavorable Contribution to Activity | Reference |
|---|---|---|---|
| Steric Fields (CoMFA) | Bulky groups at certain positions (e.g., para-position of a phenyl ring). | Steric hindrance in other regions, suggesting a sterically constrained binding pocket. | nih.gov |
| Electrostatic Fields (CoMFA) | Electronegative/electron-withdrawing groups on an attached phenyl ring. | Positively charged fields in regions requiring negative potential for interaction. | nih.gov |
| Lipophilicity | The adamantane cage itself provides critical lipophilicity for binding. | Excessive lipophilicity can lead to poor solubility and non-specific binding. | nih.govpublish.csiro.au |
| Polarity | Presence of polar groups (e.g., guanidino) in combination with the adamantane cage. | - | mdpi.com |
Molecular and Biochemical Interaction Studies of N Phenethyladamantan 2 Amine
Identification and Validation of Molecular Targets for N-phenethyladamantan-2-amine
There are no available scientific studies that identify or validate specific molecular targets for this compound. Research into which proteins, enzymes, or receptors this compound may interact with in a biological system has not been published in the accessible literature. Therefore, no data tables on target identification or validation can be provided.
Enzyme Inhibition and Activation Profiling (e.g., Monoamine Oxidase (MAO) Inhibition)
Specific data on the enzyme inhibition or activation profile of this compound is not available. While phenethylamine (B48288) derivatives are known to interact with enzymes like monoamine oxidase (MAO), no studies were found that specifically assess the inhibitory or activatory effects of this compound on MAO or any other enzyme. nih.govmdpi.com Consequently, no data on its potency (e.g., IC₅₀ or Kᵢ values) can be presented.
Receptor Binding Affinity and Selectivity Studies (e.g., Serotonin (B10506) Receptors)
There is no published research detailing the receptor binding affinity and selectivity of this compound for any receptor class, including serotonin receptors. Studies on other phenethylamines have shown affinity for various receptors, but specific binding data for this compound is absent from the scientific record. ijcce.ac.irnih.gov As a result, a binding affinity table cannot be generated.
Ligand-Protein Interaction Characterization using Biophysical Techniques
No studies utilizing biophysical techniques such as X-ray crystallography, NMR spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to characterize the interaction between this compound and any protein target have been found. Such techniques are crucial for understanding the structural basis of ligand-protein interactions, but this information is not available for this specific compound.
Investigation of Downstream Signaling Pathways Modulated by this compound
Due to the lack of identified molecular targets, there is no information regarding the downstream signaling pathways that might be modulated by this compound. Research into how this compound might affect intracellular signaling cascades, such as those involving G-proteins or other second messenger systems, has not been documented. nih.govfrontiersin.orgmdpi.com
Mechanism of Action Elucidation at the Cellular and Subcellular Levels
The mechanism of action for this compound at both the cellular and subcellular levels remains unelucidated. No research is available that describes its effects on cellular processes, such as neurotransmitter reuptake, ion channel function, or other physiological responses.
Preclinical Pharmacological Investigations of this compound in Model Systems
Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant lack of publicly available preclinical pharmacological data for the specific chemical compound This compound . Extensive searches have not yielded any specific in-vitro or in-vivo studies detailing the pharmacological profile of this particular molecule.
Therefore, without specific preclinical data from binding assays, functional assays, or in-vivo models such as locomotor activity studies, it is not possible to provide a scientifically accurate article on the preclinical pharmacology of this compound as requested. The creation of such an article would require original research that has not yet been published in the public domain.
Exclusions: Clinical Human Trial Data, Dosage/administration Information, and Safety/adverse Effect Profiles.
In Vitro Pharmacological Profiling and Cellular Assays
No publicly accessible data exists on the in vitro pharmacological profiling of N-phenethyladamantan-2-amine. Consequently, information regarding its target engagement, screening applications, and effects in disease models is unavailable.
Cell-Based Functional Assays for Target Engagement
There are no published studies that utilize cell-based functional assays to determine the specific molecular targets of this compound. Research in this area would typically involve techniques to measure cellular responses upon exposure to the compound, which have not been reported.
High-Throughput and High-Content Screening Applications
The compound this compound does not appear in literature describing high-throughput screening (HTS) or high-content screening (HCS) campaigns. nih.govnih.govnuvisan.comresearchgate.net Such methodologies are instrumental in the early phases of drug discovery to test large numbers of compounds for biological activity. nih.govnih.govnuvisan.comresearchgate.net The absence of this compound from these studies suggests it has not been a focus of large-scale screening efforts.
Evaluation in Relevant In Vitro Disease Models
There is no evidence of this compound being evaluated in any in vitro models of disease. nih.govmdpi.comfrontiersin.orgmdpi.com Such models, which can range from simple 2D cell cultures to more complex 3D organoids, are crucial for assessing a compound's potential therapeutic effects in a physiologically relevant context. nih.govmdpi.comfrontiersin.orgmdpi.com
In Silico Computational Modeling and Simulations
A thorough search for computational studies involving this compound yielded no specific results. In silico methods are vital for predicting the behavior of molecules and their interactions with biological targets.
Molecular Docking and Dynamics Simulations for Target Binding
No molecular docking or molecular dynamics simulation studies for this compound have been published. These computational techniques are used to predict the binding affinity and interaction patterns of a ligand with a protein's three-dimensional structure. academie-sciences.frjppres.comd-nb.infonih.govmdpi.com
Homology Modeling and Virtual Screening Approaches
There are no reports of this compound being used in homology modeling or virtual screening studies. wikipedia.orgnih.govnih.govnih.govexpasy.orgmmsl.czresearchgate.netwikipedia.orgdiva-portal.org Homology modeling is employed when the 3D structure of a target protein is unknown, creating a model based on a homologous protein's known structure. nih.govexpasy.orgresearchgate.netwikipedia.org Virtual screening involves the computational filtering of large compound libraries to identify potential drug candidates. wikipedia.orgnih.govnih.govmmsl.czdiva-portal.org
Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling
In the early phases of drug discovery, before a compound is synthesized and tested in biological systems, computational methods are employed to forecast its pharmacokinetic properties. This process, known as predictive ADME modeling, uses the chemical structure of a compound to estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. nih.gov These in silico models are crucial for identifying candidates with a higher probability of success and for weeding out compounds likely to fail due to poor pharmacokinetics, thereby saving significant time and resources. nih.govnih.gov
The models are built on data from large sets of previously studied compounds and utilize various algorithms to predict physicochemical properties and biological interactions. nih.gov Key parameters often evaluated include lipophilicity (logP), water solubility, plasma protein binding, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the Cytochrome P450 family. For a novel molecule such as this compound, these predictive tools would offer initial insights into its potential drug-like qualities. The adamantane (B196018) moiety, a bulky, lipophilic cage structure, combined with the phenethylamine (B48288) group, would be key inputs for these predictive algorithms.
While specific predictive ADME data for this compound is not available in the reviewed public literature, the table below outlines the typical parameters that would be assessed in such a computational study.
Table 1: Predictive ADME Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | Data not available | Influences diffusion and transport across membranes. |
| Lipophilicity (ClogP) | Data not available | Affects absorption, distribution, and metabolism. nih.gov |
| Water Solubility | Data not available | Crucial for formulation and absorption. |
| Blood-Brain Barrier (BBB) Permeation | Data not available | Indicates potential for central nervous system activity. nih.gov |
| Cytochrome P450 (CYP) Inhibition | Data not available | Predicts potential for drug-drug interactions. |
This table is illustrative of the data that would be generated from predictive ADME modeling. Specific values for this compound are not present in the cited literature.
In Vivo Studies in Relevant Animal Models
Following in vitro characterization and predictive modeling, promising compounds are advanced to in vivo studies using animal models. These studies are essential for understanding the compound's effects in a complex, living biological system, providing critical data on pharmacodynamics and efficacy that cannot be obtained through other means. nih.gov The choice of animal model is paramount and depends on the therapeutic area of interest and the specific biological question being addressed. nih.gov
Exploration of Pharmacodynamic Markers in Animal Models
Pharmacodynamic (PD) markers are measurable indicators that signal a biological response to a drug. nih.gov The exploration of these markers in animal models is a fundamental step to confirm that a compound is engaging its intended target and eliciting a downstream effect. nih.gov For a compound like this compound, which contains a phenethylamine core often associated with neurological targets, PD markers could include changes in the levels of specific neurotransmitters or their metabolites in the brain or cerebrospinal fluid. biomolther.orgnih.gov Alternatively, if the target is a specific receptor, receptor occupancy studies using techniques like positron emission tomography (PET) could serve as a direct PD marker. Identifying and validating such markers is crucial for establishing a dose-response relationship and for guiding the design of subsequent efficacy trials. nih.gov
Evaluation of this compound Efficacy in Disease-Specific Animal Models (e.g., neurological, inflammatory, metabolic)
Once target engagement is confirmed, the efficacy of this compound would be evaluated in animal models that mimic human diseases. The selection of these models would be guided by the compound's proposed mechanism of action.
Neurological Models: Given the phenethylamine structural motif, which is present in many centrally acting agents, models of neurological and psychiatric disorders would be relevant. biomolther.orgnih.gov For instance, to test for potential antidepressant effects, rodent models like the forced swim test or tail suspension test might be used. nih.gov For neurodegenerative diseases like Parkinson's or Alzheimer's, models involving neurotoxin administration or transgenic animals expressing disease-related genes would be appropriate. frontiersin.org
Inflammatory Models: Neuroinflammation is a component of many central nervous system disorders. frontiersin.org The anti-inflammatory potential of a compound can be assessed in models where an inflammatory response is induced, for example, by administering lipopolysaccharide (LPS). frontiersin.org Measured outcomes would include levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in brain tissue. frontiersin.orgnih.gov
Metabolic Models: The interplay between metabolic dysfunction and neurodegeneration is an area of growing interest. nih.gov Animal models of obesity and diabetes can develop features of neuroinflammation and insulin (B600854) resistance in the brain. nih.gov Evaluating a compound in such a model could reveal its potential to mitigate the neurological consequences of metabolic disease.
The table below summarizes the types of efficacy studies that could be undertaken for this compound, although specific results are not documented in the available literature.
Table 2: Summary of Potential In Vivo Efficacy Studies for this compound
| Therapeutic Area | Animal Model | Key Endpoints | Findings |
|---|---|---|---|
| Neurological | 6-OHDA-lesioned rat (Parkinson's Disease) | Rotational behavior, dopamine (B1211576) neuron survival | Data not available |
| APP/PS1 transgenic mouse (Alzheimer's Disease) | Cognitive performance (e.g., Morris water maze), amyloid plaque load | Data not available | |
| Inflammatory | LPS-induced neuroinflammation mouse model | Pro-inflammatory cytokine levels, microglial activation | Data not available |
| Metabolic | High-fat diet-induced obese mouse | Brain insulin signaling, markers of neuroinflammation | Data not available |
This table is illustrative. Specific efficacy data for this compound is not present in the cited literature.
Neurochemical and Behavioral Assessments in Animal Models (if applicable)
Neurochemical and behavioral assessments are critical for characterizing compounds intended to treat CNS disorders. nih.gov These studies link the drug's effects on brain chemistry to observable changes in animal behavior.
Following administration of this compound to animal models, neurochemical analyses would likely be performed on specific brain regions of interest, such as the prefrontal cortex, hippocampus, and striatum. Techniques like high-performance liquid chromatography (HPLC) or mass spectrometry would be used to quantify levels of key neurotransmitters (e.g., serotonin (B10506), dopamine, norepinephrine) and their metabolites. nih.gov This can reveal, for example, if the compound acts as a reuptake inhibitor or a releasing agent.
Behavioral assessments would be conducted in parallel to determine the functional consequences of these neurochemical changes. A battery of tests could be employed to assess various domains:
Locomotor Activity: To assess for stimulant or sedative effects.
Anxiety-like Behavior: Using tests like the elevated plus maze or open field test.
Depressive-like Behavior: Assessed with the forced swimming or tail suspension tests. nih.gov
Cognitive Function: Evaluated through maze-based tasks that test learning and memory.
The correlation between neurochemical effects and behavioral outcomes provides a powerful validation of the compound's mechanism of action and its potential therapeutic utility. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adamantane |
| Dopamine |
| IL-1β (Interleukin-1 beta) |
| IL-6 (Interleukin-6) |
| Lipopolysaccharide (LPS) |
| Norepinephrine (B1679862) |
| Phenethylamine |
| Serotonin |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-phenethyladamantan-2-amine, both ¹H and ¹³C NMR would be indispensable.
¹H NMR would provide information on the number of different types of protons and their neighboring environments. One would expect to see a complex set of signals corresponding to the adamantane (B196018) cage protons. The protons on the carbon atom bearing the amine group would likely appear as a distinct multiplet. The phenethyl group would show characteristic signals for the aromatic protons on the benzene (B151609) ring, typically in the range of 7.2-7.4 ppm, and two sets of signals for the methylene (B1212753) (-CH₂-) groups of the ethyl chain.
¹³C NMR would reveal the number of non-equivalent carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the adamantane skeleton, with the carbon attached to the nitrogen atom being significantly shifted. wikipedia.org The aromatic carbons of the phenethyl group would also produce characteristic signals in the downfield region of the spectrum.
A hypothetical data table for the expected NMR shifts is presented below. Please note this is an illustrative example based on known chemical shift ranges for similar functional groups and not based on experimental data for the target compound.
| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Chemical Shift (δ) ppm | Assignment |
| 7.20 - 7.40 (m, 5H) | Aromatic (C₆H₅) |
| 2.80 - 2.90 (t, 2H) | -CH₂-Ar |
| 2.60 - 2.70 (t, 2H) | -CH₂-NH- |
| 2.50 - 2.60 (m, 1H) | Adamantane-CH-NH- |
| 1.50 - 2.10 (m, 14H) | Adamantane (CH, CH₂) |
| 1.00 - 1.20 (s, 1H) | -NH- |
Mass Spectrometry (MS) Techniques for Purity and Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₈H₂₅N) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic fragments of the adamantane and phenethyl moieties.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) Spectroscopy would be used to identify the functional groups present in this compound. Key expected absorption bands would include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy would be utilized to study the electronic transitions within the molecule. The presence of the benzene ring from the phenethyl group would result in characteristic UV absorption bands, typically around 250-270 nm. Functionalization of the adamantane core can tune the electronic properties of such molecules. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
Should this compound be synthesized and obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, confirming the connectivity of the phenethyl group to the 2-position of the adamantane core. The incorporation of an adamantyl moiety often influences the crystal packing and intermolecular interactions. rsc.org
Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound. By developing appropriate methods, these techniques can separate the target compound from any starting materials, byproducts, or other impurities.
Furthermore, since this compound is a chiral molecule (due to the substitution at the C-2 position of the adamantane skeleton), chiral chromatography would be necessary to separate and quantify the individual enantiomers. This would be crucial for determining the enantiomeric excess (ee) of a synthesized sample.
Future Directions and Emerging Research Avenues for N Phenethyladamantan 2 Amine
Exploration of N-phenethyladamantan-2-amine in Polypharmacology Approaches
The concept of "one molecule, multiple targets," or polypharmacology, is a paradigm shift from the traditional single-target approach in drug discovery. The structural characteristics of this compound make it an ideal candidate for investigation as a polypharmacological agent. Adamantane (B196018) derivatives are well-known for their diverse biological activities, often interacting with multiple targets. researchgate.netresearchgate.net For instance, amantadine, an early adamantane-based drug, exhibits both antiviral and anti-Parkinsonian effects through different mechanisms. publish.csiro.aunih.gov More recent research has highlighted the potential for adamantane-containing molecules to act as multi-target drugs, demonstrating versatility in drug design. pensoft.net
Future research should focus on systematically screening this compound against a wide array of receptors, ion channels, and enzymes, particularly those implicated in complex neurological disorders. The rigid adamantane moiety can act as a scaffold or "anchor," while the phenethylamine (B48288) portion can engage with binding sites typically recognized by monoamine neurotransmitters. pensoft.net This dual nature could lead to synergistic effects on multiple pathological pathways. For example, combining antagonism at NMDA receptors with agonism at sigma receptors has been explored for neuroprotection, a profile that could theoretically be engineered into derivatives of this compound. publish.csiro.aucore.ac.uk
Key research initiatives should include:
Broad-Spectrum Receptor Profiling: Testing the binding affinity of this compound and its analogs against panels of CNS targets, including dopaminergic, serotonergic, adrenergic, and glutamatergic receptors.
Functional Assays: Moving beyond binding to assess the functional activity (agonist, antagonist, modulator) at identified targets to understand the compound's integrated biological effect.
In Vivo Model Validation: Using animal models of complex diseases like Alzheimer's or Parkinson's to validate the therapeutic benefits of its potential multi-target engagement.
Potential for Prodrug Strategies and Advanced Delivery Systems
The physicochemical properties of a drug candidate are as crucial as its pharmacological activity. The high lipophilicity conferred by the adamantane group can enhance membrane permeability and blood-brain barrier penetration but may also present challenges in solubility and formulation. publish.csiro.aunih.gov Prodrug strategies offer a powerful tool to overcome these limitations by masking or modifying the parent molecule's functional groups.
The secondary amine in this compound is a prime target for chemical modification to create prodrugs. cuni.cz These prodrugs would be inactive until they undergo enzymatic or chemical conversion in vivo to release the active parent compound. This approach can improve oral bioavailability, extend the duration of action, and enhance target specificity.
Future research in this area could explore:
Amine-Targeted Prodrugs: Designing N-acyl, N-acyloxymethyl, or N-carbamate derivatives that can be cleaved by esterases or other endogenous enzymes to release this compound. researchgate.net
Targeted Delivery Systems: Conjugating the compound to carrier molecules that are recognized by specific transporters at the blood-brain barrier, thereby increasing CNS exposure.
Macromolecular Conjugates: Developing long-acting formulations by attaching the molecule to polymers or dendrimers, creating a depot from which the drug is slowly released. pensoft.net
Supramolecular Systems: Utilizing the adamantane cage's strong affinity for host molecules like cyclodextrins to create inclusion complexes that improve solubility and stability. pensoft.net
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Modern drug discovery is increasingly powered by artificial intelligence (AI) and machine learning (ML), which can accelerate timelines and reduce costs. biorxiv.org These computational tools can analyze vast datasets to predict molecular properties, identify novel targets, and design new chemical entities with desired characteristics.
For this compound, AI and ML can be transformative in several ways:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and polypharmacological potential of novel derivatives without the need for immediate synthesis. dergipark.org.tr
Generative Chemistry: Employing generative AI platforms to design a virtual library of novel this compound analogs optimized for specific criteria, such as enhanced potency at one target while minimizing off-target effects at another. nih.gov
Target Identification and Validation: Using AI to analyze genomic and proteomic data to identify new potential targets for which this compound or its derivatives might be effective. biorxiv.orgnih.gov Computational docking and molecular dynamics simulations can then be used to model the binding interactions at these sites. mdpi.com
Development of Photoactivatable or Chemically Inducible this compound Derivatives
The ability to control the activity of a drug with high spatiotemporal precision is a major goal in pharmacology. This can be achieved by designing derivatives that are activated by external stimuli like light (photopharmacology) or specific chemical triggers.
Future work could focus on creating "caged" versions of this compound. This involves attaching a photoremovable protecting group to the amine nitrogen. nih.gov The resulting compound would be biologically inert until exposed to light of a specific wavelength, which cleaves the protecting group and releases the active molecule. researcher.lifeacs.org This would allow researchers to study its effects on specific neurons or brain circuits with unparalleled precision.
Potential strategies include:
Coumarin-Based Caging: Alkylating the secondary amine with a coumarin-based moiety to form a photolabile quaternary ammonium (B1175870) salt. biorxiv.orgresearcher.life
Quinoline-Based Protecting Groups: Linking a group like 8-cyano-7-hydroxyquinolinyl (CyHQ) to the amine, which can be efficiently removed with one- or two-photon excitation. acs.org
Chemically Inducible Systems: While less common for small molecules, exploring linkers that are cleaved by specific, non-endogenous enzymes or chemical reagents could provide an alternative method for controlled activation. mdpi.com
Unaddressed Fundamental Questions and Long-Term Research Perspectives
Despite its potential, many fundamental questions about this compound remain unanswered. A long-term research perspective must prioritize a deep understanding of its basic pharmacology and toxicology. Key unaddressed questions include:
Primary Mechanism of Action: What is the primary molecular target responsible for its most potent biological effects? While predictions can be made, empirical validation is essential.
Definitive Binding Sites: For any identified targets, what is the precise binding mode? Do adamantane and phenethyl moieties occupy distinct pockets, and what are the key intermolecular interactions? anu.edu.au
Structure-Activity Relationship (SAR): How do modifications to the adamantane cage (e.g., substitution at other positions) or the phenethyl ring (e.g., adding substituents) alter the compound's potency, selectivity, and polypharmacological profile? publish.csiro.au
Mechanisms of Resistance: In applications such as antiviral or anticancer agents, what are the potential mechanisms by which resistance could develop? anu.edu.au
Addressing these fundamental questions is critical for the rational design of next-generation analogs and for fully translating the therapeutic promise of this compound from the laboratory to the clinic. researchgate.net
Q & A
Q. What are the established synthetic routes for N-phenethyladamantan-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via reductive amination using adamantan-2-one and phenethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at room temperature (24 h) yields ~75% purity . Alternatively, catalytic hydrogenation with Pd/NiO under H₂ at 25°C for 10 hours achieves higher yields (85%) and purity (98%) . Key factors include:
- Catalyst selection : Pd/NiO enhances efficiency compared to traditional borohydrides.
- Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions.
- Stoichiometry : Excess phenethylamine (1.5–2 eq) improves conversion.
Nucleophilic substitution of adamantan-2-yl chloride with phenethylamine in the presence of triethylamine (TEA) is another viable route but may require harsher conditions (e.g., reflux in THF) .
Q. What analytical techniques are recommended for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- ¹H NMR : In CDCl₃, expect peaks at δ 1.2–2.1 ppm (adamantane cage protons), 2.8 ppm (N–CH₂–Ph), and 7.2–7.4 ppm (phenyl group) .
- GC-MS : A DB-5 column (30 m) with electron ionization (EI) typically shows a molecular ion peak at m/z 243 (M⁺) .
- X-ray crystallography : ORTEP-3 software can model the adamantane cage’s steric effects and confirm stereochemistry .
Advanced Research Questions
Q. How can researchers optimize the reductive amination process to minimize side reactions and improve scalability?
- Methodological Answer :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/NiO vs. Pt/C) to balance cost and reactivity .
- Solvent effects : Compare DCM, THF, and methanol for reaction kinetics. Methanol may accelerate imine formation but increase byproduct solubility.
- Orthogonal experimental design : Use factorial experiments to optimize temperature (20–40°C), pressure (1–3 atm H₂), and molar ratios .
- Purification : Silica gel chromatography (hexane:EtOAc 4:1) or recrystallization in ethanol improves purity to >99% .
Q. What are the potential degradation pathways of this compound under oxidative or acidic conditions, and how can these be mitigated?
- Methodological Answer :
- Oxidative degradation : Exposure to H₂O₂ or m-CPBA forms N-oxides or nitroso derivatives. Stabilize with antioxidants (e.g., BHT) and store under inert gas .
- Acidic hydrolysis : The adamantane cage resists protonation, but the phenyl group may undergo sulfonation. Use pH 6–8 buffers during handling .
- Nitrosamine risk : Secondary amines like this compound may form carcinogenic nitrosamines in the presence of nitrites. Monitor via LC-MS/MS with a detection limit of 1 ppb .
Q. How do computational models aid in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict reaction barriers for substituent additions to the adamantane core .
- Molecular dynamics (MD) : Simulations in GROMACS assess solubility in lipid bilayers, relevant for drug delivery applications .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose novel routes (e.g., using adamantan-2-yl triflate for Suzuki couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
